Product packaging for 3-Bromopyridine-4-sulfonyl fluoride(Cat. No.:CAS No. 2229049-79-8)

3-Bromopyridine-4-sulfonyl fluoride

Cat. No.: B2458657
CAS No.: 2229049-79-8
M. Wt: 240.05
InChI Key: HASYIRVLOUAZOM-UHFFFAOYSA-N
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Description

3-Bromopyridine-4-sulfonyl fluoride is a specialized heteroaromatic sulfonyl fluoride that serves as a versatile building block in organic synthesis and drug discovery. As a sulfonyl fluoride, it participates in Sulfur Fluoride Exchange (SuFEx), a next-generation click chemistry reaction that enables highly reliable and selective connections between molecules . This makes it an invaluable tool for chemical biologists and medicinal chemists developing covalent inhibitors, activity-based probes, and new synthetic methodologies . The 3-bromopyridine moiety provides a synthetically versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to easily create diverse compound libraries from a single core structure . This unique combination of a robust SuFEx-able fluorosulfonyl group and a transformable bromo substituent on a nitrogen-rich heterocycle makes this compound a privileged scaffold for constructing complex molecules targeting various biological processes. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrFNO2S B2458657 3-Bromopyridine-4-sulfonyl fluoride CAS No. 2229049-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASYIRVLOUAZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity Studies and Mechanistic Insights of 3 Bromopyridine 4 Sulfonyl Fluoride

Electrophilic Behavior of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (-SO₂F) is a cornerstone of modern organic synthesis and chemical biology, prized for its unique combination of stability and latent reactivity. sigmaaldrich.com In the context of 3-Bromopyridine-4-sulfonyl fluoride, the sulfur atom is in its highest oxidation state (S(VI)), rendering it highly electrophilic. However, the sulfur-fluorine (S-F) bond is exceptionally strong and kinetically stable under a wide range of conditions, including exposure to strong acids, oxidation, and reduction. nih.gov This stability prevents unwanted side reactions, making sulfonyl fluorides reliable functional handles. The true synthetic power of the -SO₂F group is unlocked under specific activation conditions, where its electrophilic nature is harnessed to react with a variety of nucleophiles. This controlled reactivity forms the basis of its application in both traditional organic synthesis and the cutting-edge field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

The electrophilic sulfur center of this compound can be attacked by various nucleophiles, leading to the displacement of the fluoride ion and the formation of new, stable covalent bonds. This reactivity is particularly valuable for synthesizing sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals.

The reaction of this compound with primary or secondary amines, known as aminolysis, yields the corresponding sulfonamides. While this transformation can be sluggish due to the stability of the S-F bond, modern catalytic methods have been developed to facilitate this process under mild conditions.

One effective strategy involves a dual activation system using calcium triflimide (Ca(NTf₂)₂) and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgnih.gov This system enables the activation of sulfonyl fluorides for reaction with a diverse array of amine nucleophiles at room temperature. acs.orgnih.gov The reaction is proposed to proceed through the formation of an activated N-sulfonyl-DABCO salt, which is then readily attacked by the amine. nih.gov This method is notable for its broad substrate scope, including primary and secondary amines, as well as weaker nucleophiles like anilines. acs.org

Another powerful catalytic approach employs 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives. chemrxiv.org HOBt acts as a nucleophilic catalyst to activate the S(VI)-F bond, enabling smooth amidation with excellent yields, often between 87% and 99%. chemrxiv.org This protocol is particularly efficient for sterically demanding substrates and has been successfully applied to the late-stage synthesis of complex molecules, such as the marketed drug Fedratinib, from its sulfonyl fluoride precursor. chemrxiv.org The attenuated electrophilicity of sulfonyl fluorides compared to sulfonyl chlorides allows for selective reactions, avoiding issues common with the more reactive sulfonyl chlorides. chemrxiv.orgnih.gov

Catalyst SystemKey FeaturesTypical ConditionsRef.
Ca(NTf₂)₂ / DABCO Unified method for various S(VI) fluorides; broad amine scope.Room temperature, THF acs.orgnih.gov
HOBt / Silicon Additives Excellent for sterically hindered substrates; very low catalyst loading possible.Room temperature to 60°C chemrxiv.org

The formation of sulfonate esters via the reaction of this compound with alcohols (alcoholysis) is another synthetically important transformation. These reactions are often challenging but can be significantly accelerated using specific catalytic systems.

A highly efficient method, termed Accelerated SuFEx Click Chemistry (ASCC), utilizes a synergistic catalytic system of a guanidine (B92328) base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) or Barton's hindered guanidine base (BTMG), and a silicon source like hexamethyldisilazane (B44280) (HMDS). thieme-connect.comnih.gov This system facilitates the rapid coupling of sulfonyl fluorides with alcohols.

The reaction conditions and efficiency vary depending on the nature of the alcohol. With aryl alcohols (phenols), the reaction is remarkably fast, often reaching completion within five minutes at room temperature with a low catalyst loading (e.g., 5 mol% BTMG). nih.gov The reaction with aliphatic alcohols is more demanding, typically requiring a higher catalyst loading (e.g., 20 mol%) and longer reaction times (around 30 minutes) to achieve high yields. nih.gov

Alcohol TypeCatalyst SystemTypical ConditionsOutcomeRef.
Aryl Alcohols (Phenols) 5 mol% BTMG / HMDSMeCN, Room Temp, 5 minExcellent yields, rapid conversion nih.gov
Aliphatic Alcohols 20 mol% BTMG / HMDSMeCN, Room Temp, 30 minHigh yields, requires higher catalyst load nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, a class of reactions known for their reliability, high yields, and simple reaction conditions. nih.govmonash.edu SuFEx leverages the unique reactivity of the S(VI)-F bond, which remains inert until "unleashed" by a specific catalyst or activation condition, allowing it to connect molecular building blocks with exceptional precision. nih.gov this compound is an ideal substrate, or "SuFExable hub," for this chemistry, enabling the construction of complex molecules in a modular fashion.

The central principle of SuFEx is the controlled activation of the robust S-F bond to undergo substitution with a nucleophile, most commonly a silylated phenol (B47542) or an amine. nih.gov While the precise mechanism can vary, it is generally understood to be mediated by a catalyst that facilitates the departure of the fluoride ion. nih.gov

Two primary mechanistic pathways are often considered for base-catalyzed SuFEx reactions involving silyl (B83357) ether nucleophiles: acs.org

Activation of the Sulfonyl Fluoride: The base catalyst (e.g., a tertiary amine like DBU) performs a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride. This forms a highly reactive, positively charged intermediate species that is more susceptible to attack by the incoming nucleophile (the silyl ether). acs.org

Activation of the Silyl Ether: Alternatively, the base catalyst can coordinate to the silicon atom of the silyl ether. This interaction polarizes the Si-O bond, increasing the nucleophilicity of the oxygen atom and making it more reactive towards the sulfonyl fluoride. acs.org

In both scenarios, the reaction is driven thermodynamically by the formation of a highly stable silicon-fluoride (Si-F) bond, which acts as a "fluoride trap." acs.org A key aspect of the mechanism is the role of the fluoride ion itself. The transition of fluoride from a covalently bonded atom to a leaving group is thought to be mediated by the formation of hydrogen-bonded species, such as the bifluoride ion ([FHF]⁻), which are crucial for catalysis. nih.govresearchgate.net

The activation of the sulfonyl fluoride group in this compound for SuFEx reactions can be achieved through several catalytic and non-catalytic methods.

Catalytic Strategies:

Lewis Base Catalysis: This is the most common strategy. Organic bases with high pKₐH values are particularly effective. The reactivity order generally follows their basicity: tertiary amines (e.g., triethylamine) < amidines (e.g., DBU) < guanidines (e.g., BTMG) < phosphazines (e.g., BEMP). nih.gov These bases activate the S-F bond, facilitating the exchange reaction.

Combined Lewis Acid/Base Catalysis: As described for aminolysis, a combination of a Lewis acid like Ca(NTf₂)₂ and a Lewis base like DABCO provides a powerful method for activating sulfonyl fluorides toward amine nucleophiles at room temperature. acs.orgnih.gov

Nucleophilic Catalysis: Certain catalysts, such as 1-hydroxybenzotriazole (HOBt), can activate the S-F bond through the formation of a more reactive intermediate ester, which is then readily displaced by an amine nucleophile. chemrxiv.org

Bifluoride Salt Catalysis: Salts containing the bifluoride ion ([FHF]⁻) can serve as highly efficient catalysts, particularly in polymerization reactions, broadening the scope to include more sensitive functional groups. nih.gov

Non-Catalytic Strategies: While less common in modern synthesis, SuFEx reactions can proceed without a catalyst under certain conditions. This typically involves using a stoichiometric amount of a strong base (like DBU) to generate a highly reactive nucleophile, such as a phenolate (B1203915) from a phenol. researchgate.net The reaction is then driven by the inherent reactivity of the phenolate with the sulfonyl fluoride. However, catalytic methods are generally preferred for their efficiency and lower consumption of reagents.

Activation StrategyCatalyst/ReagentMechanismApplicationRef.
Lewis Base Catalysis DBU, BTMG, BEMPActivates S-F bond or silyl etherGeneral SuFEx with silyl ethers, alcohols nih.govnih.gov
Lewis Acid/Base Catalysis Ca(NTf₂)₂ / DABCOForms activated N-sulfonyl-DABCO saltSulfonamide formation acs.orgnih.gov
Nucleophilic Catalysis HOBtForms highly reactive intermediate esterSulfonamide formation chemrxiv.org
Bifluoride Salt Catalysis e.g., KHF₂[FHF]⁻ mediated catalysisPolymerization, reactions with silyl ethers nih.govresearchgate.net
Non-Catalytic (Stoichiometric Base) DBUGenerates highly reactive phenolate"Silicon-free" SuFEx with phenols researchgate.net

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and its Application

Reactivity of the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom at the C3 position of the this compound ring is a key site for synthetic transformations. Its reactivity is influenced by the presence of the adjacent electron-withdrawing sulfonyl fluoride group and the pyridine nitrogen. This section explores several important reaction classes involving the bromine substituent.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orglibretexts.org For substrates like this compound, these reactions allow for the introduction of a wide variety of substituents at the 3-position.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is widely used to form biaryl structures and other C-C bonds. libretexts.orglibretexts.orgwikipedia.org In the context of 3-bromopyridines, this reaction is effective for creating substituted pyridines. researchgate.netuwindsor.canih.gov The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.org The reactivity of the halide in Suzuki couplings follows the general trend: I > Br > OTf >> Cl > F. libretexts.orglibretexts.org For 3-bromopyridine (B30812) derivatives, various palladium catalysts and conditions have been optimized to achieve high yields. researchgate.net

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgscirp.orgnih.gov This reaction is particularly valuable for synthesizing alkynyl-substituted heterocycles. Studies on 2-amino-3-bromopyridines have demonstrated successful Sonogashira couplings with various terminal alkynes in the presence of a palladium catalyst, often with a copper co-catalyst. scirp.orgscirp.orgresearchgate.net Optimal conditions for these reactions have been identified, including the choice of catalyst, base, and solvent, leading to high yields of the desired 2-amino-3-alkynylpyridines. scirp.orgscirp.org These findings suggest that this compound would also be a suitable substrate for Sonogashira coupling, allowing for the introduction of alkyne functionalities.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridine Derivatives

Coupling ReactionBromopyridine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyaura3-BromopyridinePotassium PhenyltrifluoroboratePd(OAc)₂3-Phenylpyridine researchgate.net
Sonogashira2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂/PPh₃/CuI2-Amino-3-alkynylpyridines scirp.orgscirp.org
C,N-Cross Coupling3-Bromo-2-aminopyridinePrimary/Secondary AminesRuPhos/BrettPhos PrecatalystsN³-substituted-2,3-diaminopyridines nih.gov

The regioselectivity of reactions involving polysubstituted pyridines is a critical aspect of their synthetic utility. In 3,4-disubstituted pyridines, the existing substituents direct the position of further functionalization. The electron-withdrawing nature of the sulfonyl fluoride group at the 4-position of this compound is expected to influence the regioselectivity of nucleophilic substitution and metalation reactions.

The formation of pyridyne intermediates from dihalopyridines offers a route to regioselectively difunctionalized pyridines. nih.govrsc.orgnih.govresearchgate.net For example, 3,4-pyridynes can be generated from 3-chloro-2-alkoxypyridines, and subsequent nucleophilic addition can be directed to the C4 position. nih.govrsc.orgresearchgate.net The distortion of the pyridyne intermediate, influenced by substituents, can control the regioselectivity of these additions. nih.gov

Reductive alkylation of 3,4-disubstituted pyridines using dissolving metal conditions can lead to highly functionalized dihydropyridine (B1217469) intermediates, which can then undergo further transformations like radical cyclization. researchgate.net

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. rsc.orgwikipedia.orgacs.orgclockss.org This rearrangement is driven by thermodynamics and typically proceeds through a series of deprotonation and halogenation steps. wikipedia.org

For bromopyridines, the halogen dance can be initiated by a strong base, such as lithium diisopropylamide (LDA), leading to a translocation of the bromine atom. clockss.orgresearchgate.net This reaction provides a pathway to functionalize the pyridine ring at positions that are not directly accessible through other means. wikipedia.orgclockss.org For instance, a base-catalyzed isomerization of 3-bromopyridines can lead to the formation of 4-bromopyridines via a pyridyne intermediate, enabling subsequent substitution at the 4-position. rsc.org The presence and nature of other substituents on the pyridine ring can significantly influence the course and outcome of the halogen dance reaction. clockss.org

Investigating Intramolecular Reactivity and Cyclization Pathways

The presence of two reactive sites, the bromine atom and the sulfonyl fluoride group, on adjacent carbons in this compound and its derivatives opens up possibilities for intramolecular cyclization reactions. These reactions can lead to the formation of novel fused heterocyclic systems.

Studies on polyhalogenated pyridines containing dithiocarbamate (B8719985) or alkylxanthate groups have shown that intramolecular cyclization can occur, influenced by the nature and position of substituents. nih.gov Similarly, Brønsted acid-catalyzed intramolecular cyclizations have been observed in alkylpyridines bearing electrophilic side chains, leading to the formation of pyridyl-substituted lactams and other heterocyclic structures. rsc.org The formation of pseudo-cyclization through intramolecular hydrogen bonds has also been noted to influence the reactivity and biological activity of substituted pyridines. acs.org

Furthermore, various cyclization reactions involving pyridinium (B92312) 1,4-zwitterions have been developed to synthesize a range of heterocyclic compounds, demonstrating the versatility of pyridine derivatives in constructing complex molecular architectures. nih.gov Cascade reactions involving the coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization, provide another route to substituted pyridines. organic-chemistry.org

Detailed Mechanistic Investigations Employing Contemporary Techniques

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing synthetic methods and developing new transformations.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. researchgate.net By comparing the reaction rates of isotopically labeled and unlabeled substrates, insights into bond-breaking and bond-forming processes in the transition state can be gained.

In the context of palladium-catalyzed cross-coupling reactions, KIE studies can help to clarify the mechanism. For example, DFT studies and KIE experiments on the reduction of Pd(II) to Pd(0) complexes, a key step in many coupling reactions, have identified the deprotonation process as the rate-determining step. rsc.org In studies of the Suzuki-Miyaura reaction, KIEs have been used to probe the mechanism of transmetalation. acs.org

For reactions involving this compound, KIE studies could be employed to investigate the oxidative addition step in palladium-catalyzed couplings or to understand the mechanism of nucleophilic aromatic substitution at the sulfonyl fluoride group.

Identification and Characterization of Reaction Intermediates (e.g., Pyridyne Intermediates, Radical Species)

The reactivity of this compound is significantly influenced by the formation of highly reactive, transient intermediates. Mechanistic studies and theoretical considerations point towards the involvement of both pyridyne and radical species, depending on the reaction conditions.

Pyridyne Intermediates:

The presence of a bromine atom at the 3-position and a hydrogen atom at the 4-position (after potential modification of the sulfonyl fluoride group) on the pyridine ring makes this compound a plausible precursor for the formation of a 4-substituted-3,4-pyridyne intermediate. This dehydro-heteroaromatic species is analogous to the well-studied benzyne (B1209423) intermediate. The generation of 3,4-pyridyne from 3-bromopyridine derivatives is a known transformation, typically initiated by a strong base. wikipedia.orgwikipedia.org

The mechanism proceeds via deprotonation at the C4 position, followed by the elimination of the bromide ion, leading to the formation of a strained "triple" bond within the pyridine ring. The strong electron-withdrawing nature of the 4-sulfonyl fluoride group is expected to significantly influence the stability and reactivity of this pyridyne intermediate.

The regioselectivity of subsequent nucleophilic additions to unsymmetrical pyridynes is a key aspect of their chemistry. nih.gov This selectivity is often explained by the aryne distortion model , which posits that substituents can polarize the strained triple bond. nih.govescholarship.org For a 4-(fluorosulfonyl)-3,4-pyridyne, the potent electron-withdrawing sulfonyl fluoride group would likely polarize the pyridyne, making the C4 position more electrophilic and thus the preferred site for nucleophilic attack. This is in contrast to substituents that might favor attack at C3. nih.gov Trapping experiments, where the pyridyne intermediate is reacted with various nucleophiles or dienes (in Diels-Alder type reactions), are crucial for its definitive identification and for characterizing its reactivity profile. wikipedia.org

Radical Species:

This compound can also participate in reactions involving radical intermediates. The fluorosulfonyl group (-SO₂F) itself is a key player in this context. The fluorosulfonyl radical (FSO₂•) is a reactive species that can be generated from various precursors, including sulfuryl chlorofluoride (FSO₂Cl), under photoredox or thermal conditions. thieme-connect.de While direct generation from an aryl sulfonyl fluoride is less common, the compound could engage in reactions where a fluorosulfonyl radical is generated externally and adds to a modified form of the pyridine ring.

Conversely, the C-Br bond can be a site for the formation of a pyridyl radical. Under radical-initiating conditions (e.g., using organotin reagents, or via photoredox catalysis), homolytic cleavage of the C-Br bond could generate a pyridine-4-sulfonyl fluoride-3-yl radical. Furthermore, synthetic methods for aryl sulfonyl fluorides that proceed through aryl radical precursors have been developed, highlighting the accessibility of this pathway. nih.gov The resulting radical species can then undergo a variety of transformations, such as hydrogen atom abstraction or addition to unsaturated systems. The interplay between the radical center and the strongly electron-withdrawing sulfonyl fluoride group would be a critical determinant of the subsequent reaction pathways.

Computational Chemistry and Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for elucidating the complex reaction mechanisms of molecules like this compound. nsf.gov DFT calculations allow for the investigation of transient species and transition states that are often difficult or impossible to observe experimentally.

Modeling Pyridyne Intermediates:

DFT is extensively used to study the formation and reactivity of aryne intermediates, including pyridynes. nih.govescholarship.org For this compound, DFT calculations can be employed to:

Model the Geometry: Determine the optimized molecular structure of the 4-(fluorosulfonyl)-3,4-pyridyne intermediate, providing insights into bond lengths, angles, and the degree of distortion of the "triple" bond.

Calculate Energetics: Compute the reaction energies and activation barriers for the formation of the pyridyne from the 3-bromo precursor. This helps to assess the feasibility of the reaction pathway.

Predict Regioselectivity: By modeling the transition states for the addition of various nucleophiles to both C3 and C4 of the pyridyne, DFT can predict the regiochemical outcome of the reaction. The calculated energy differences between the two possible transition states can provide a quantitative measure of selectivity, corroborating the predictions of the aryne distortion model.

Table 1: Illustrative DFT-Calculated Parameters for a Substituted 3,4-Pyridyne Intermediate

Parameter Description Illustrative Calculated Value
E_formation Energy of formation for the pyridyne intermediate from the precursor. +35 kcal/mol
ΔE_TS(Nu @ C4) Activation energy for nucleophilic attack at the C4 position. 10 kcal/mol
ΔE_TS(Nu @ C3) Activation energy for nucleophilic attack at the C3 position. 15 kcal/mol
ΔΔE_TS Difference in activation energies (ΔE_TS(Nu @ C3) - ΔE_TS(Nu @ C4)), indicating regioselectivity. 5 kcal/mol
Bond Length C3-C4 The length of the strained "triple" bond in the pyridyne. 1.25 Å

Investigating Radical Pathways:

DFT is also a powerful method for studying radical reactions. nih.gov In the context of this compound, computational studies can:

Determine Bond Dissociation Energies (BDEs): Calculate the C-Br BDE to predict the ease of forming the corresponding pyridyl radical.

Analyze Radical Stability: Evaluate the spin density distribution in the pyridyl radical to understand its electronic structure and stability. The influence of the electron-withdrawing sulfonyl fluoride group on the radical center can be precisely mapped.

Model Reaction Pathways: Chart the potential energy surfaces for reactions involving the fluorosulfonyl radical (FSO₂•), such as its addition to alkenes or alkynes, providing mechanistic clarity. thieme-connect.de Computational analysis can help rationalize observed product distributions and predict the feasibility of different radical-mediated transformations.

Table 2: Representative DFT-Calculated Properties for Radical Species

Property Description Illustrative Calculated Value
C-Br BDE Bond Dissociation Energy for the Carbon-Bromine bond. 72 kcal/mol
Spin Density on C3 The amount of unpaired electron spin located on the C3 atom in the pyridyl radical. +0.85
HOMO-LUMO Gap Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. 4.5 eV

By combining experimental observations with the detailed insights from DFT calculations, a comprehensive understanding of the advanced reactivity and mechanistic intricacies of this compound can be achieved.

Applications in Chemical Biology, Materials Science, and Advanced Synthesis

Development of Chemical Biology Probes and Covalent Modifiers

Sulfonyl fluorides have gained prominence as "privileged" warheads in chemical biology. nih.govrsc.org They exhibit a favorable balance of stability in aqueous environments and reactivity towards various nucleophilic amino acid residues within proteins. nih.govrsc.org This characteristic allows for the design of specific probes and covalent modifiers to study and manipulate biological systems.

Targeting Specific Amino Acid Residues for Covalent Adduct Formation

The sulfonyl fluoride (B91410) moiety is a versatile electrophile capable of reacting with a range of nucleophilic amino acid residues, not limited to the commonly targeted cysteine. nih.govnih.gov This broad reactivity profile allows for the formation of stable covalent adducts with several key amino acids, enabling the study of proteins that may lack an accessible cysteine. nih.govrsc.org

The reactivity of sulfonyl fluorides with amino acids is context-dependent, influenced by the local microenvironment within the protein's binding pocket. nih.gov Factors such as the pKa of the residue and the presence of nearby activating groups can significantly enhance reactivity. nih.gov

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluorides

Amino AcidReactivity with Sulfonyl FluoridesResulting Adduct StabilityKey Research Findings
Lysine Reacts to form stable sulfonamide bonds. nih.govrsc.orgStableReactivity can be modulated by the electronic properties of the arylsulfonyl fluoride. rsc.org
Tyrosine Forms stable sulfonate esters. nih.govrsc.orgStableA common target for sulfonyl fluoride probes, with reactivity influenced by the local environment. rsc.orgnih.gov
Histidine Forms stable covalent adducts. nih.govnih.govStableHas been successfully targeted in the development of specific inhibitors. nih.gov
Serine Reacts to form sulfonylated esters, particularly in the active sites of proteases. nih.govnih.govStableOne of the first recognized targets for sulfonyl fluoride inhibitors. nih.govnih.gov
Threonine Can be modified by sulfonyl fluorides in a context-specific manner. nih.govStableReactivity is similar to serine but often requires specific protein environments. nih.gov

Design of Activity-Based Probes (ABPs) for Proteome Profiling

Activity-based probes (ABPs) are powerful tools for functional proteomics, allowing for the identification and characterization of active enzymes within complex biological samples. nih.govresearchgate.net Sulfonyl fluoride-containing ABPs have been developed to target specific enzyme classes, such as serine proteases. nih.govresearchgate.net These probes typically consist of the sulfonyl fluoride warhead, a recognition element that directs the probe to the target enzyme family, and a reporter tag (e.g., an alkyne or azide) for subsequent visualization or enrichment via click chemistry. nih.gov

Proximity-Induced Reactivity in Biological Systems

The principle of proximity-induced reactivity is a key strategy in chemical biology for achieving highly specific covalent labeling. This approach relies on a high local concentration of a reactive group near its target, driven by a binding event. Sulfonyl fluorides are well-suited for this strategy due to their moderate reactivity, which can be significantly enhanced when held in close proximity to a nucleophilic residue. nih.gov This has been demonstrated in the development of cross-linkers that can covalently link proteins to their interacting partners, including other proteins and even carbohydrates. nih.gov

Fragment-Based Drug Discovery and Screening with Sulfonyl Fluoride "Bits" (SuFBits)

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. sygnaturediscovery.comfrontiersin.org The concept of "Sulfonyl Fluoride Bits" (SuFBits) leverages the reactivity of the sulfonyl fluoride group within a fragment-based screening context. mdpi.com By incorporating a sulfonyl fluoride warhead into a library of diverse fragments, it is possible to screen for fragments that not only bind to a target but also form a covalent bond. mdpi.comnih.gov This covalent capture strategy can facilitate the identification of even weakly binding fragments by mass spectrometry. mdpi.com

Application in Genetically Encoded Chemical Cross-linking

Genetically encoded chemical cross-linking is a sophisticated technique that allows for the site-specific incorporation of unnatural amino acids (Uaas) with reactive functionalities into proteins. nih.gov This enables the study of protein-protein and protein-ligand interactions in their native environment. An unnatural amino acid bearing a sulfonyl fluoride side chain has been developed and genetically encoded into proteins. nih.gov This has been successfully used to cross-link proteins with their glycan ligands, providing a powerful tool to investigate these often-transient interactions. nih.gov

Utility as Versatile Building Blocks in Complex Organic Synthesis

Beyond its applications in chemical biology, 3-Bromopyridine-4-sulfonyl fluoride and related structures serve as valuable building blocks in organic synthesis. The presence of multiple reactive sites—the bromine atom and the sulfonyl fluoride group—on a heteroaromatic scaffold allows for a variety of chemical transformations.

The bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents at the 3-position of the pyridine (B92270) ring. ossila.com The sulfonyl fluoride group can be used to introduce the sulfonyl moiety or can be displaced by nucleophiles to form sulfonamides, sulfonate esters, or other sulfur-containing functional groups. This dual reactivity makes these compounds useful for the construction of complex, highly functionalized molecules, including those with potential pharmaceutical applications. For instance, trifunctional building blocks containing an aryl sulfonyl fluoride, an alkyne tag, and a bromine handle have been synthesized for use in chemical probe development. sigmaaldrich.com

Contribution to Advanced Materials Science

The development of advanced materials with tailored properties, such as thermal stability and specific electronic characteristics, often relies on the incorporation of unique chemical building blocks. The structure of this compound offers features that are desirable in materials science. The presence of fluorine can enhance thermal stability and hydrophobicity, while the pyridine ring can impart specific electronic or coordinating properties to a larger material.

In polymer science, molecules that can be linked together to form long chains are known as monomers. This compound is a bifunctional compound, meaning it has two distinct reactive sites (the C-Br bond and the S-F bond). This bifunctionality makes it a potential candidate for use as a monomer in step-growth polymerization.

For instance, the bromine atom could participate in polycondensation reactions via cross-coupling chemistry, while the sulfonyl fluoride group could react with a dinucleophile (e.g., a diamine or diol) in a poly-substitution process. By carefully selecting the co-monomers, this approach could lead to the creation of novel polymers incorporating the fluorinated pyridine structure, potentially yielding materials with enhanced thermal resistance or unique surface properties.

Strategies for Radiolabeling and Tracing (e.g., ¹⁸F-Radiochemistry)

Positron Emission Tomography (PET) is a powerful medical imaging technique that relies on molecules labeled with a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F). The development of new PET tracers is essential for diagnosing and studying diseases. nih.gov

This compound is a promising precursor for the synthesis of ¹⁸F-labeled pyridine derivatives. The synthesis of PET tracers requires rapid and efficient chemical reactions to incorporate the short-lived ¹⁸F isotope. Nucleophilic substitution is a common strategy, where a precursor molecule with a good leaving group is reacted with [¹⁸F]fluoride.

The bromine atom on the this compound ring is a suitable leaving group for such a nucleophilic radiofluorination reaction. Research on structurally similar molecules, such as the synthesis of [¹⁸F]3-fluoro-4-aminopyridine from a 3-bromo-4-nitropyridine (B1272033) precursor, has demonstrated the viability of this approach. nih.govnih.gov In such a synthesis, the bromo-precursor is heated with a source of [¹⁸F]fluoride, leading to the displacement of the bromine and the formation of the desired ¹⁸F-labeled product. The presence of the electron-withdrawing sulfonyl fluoride group at the 4-position would be expected to facilitate this substitution at the adjacent 3-position, making this compound a strategically designed precursor for ¹⁸F-radiochemistry.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 3-Bromopyridine-4-sulfonyl fluoride (B91410). A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete picture of the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Bromopyridine-4-sulfonyl fluoride, a multi-nuclear approach is employed.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing effects of both the bromine atom and the sulfonyl fluoride group. Typically, protons on a pyridine ring appear in the downfield region (7.0-9.0 ppm). For 3-bromopyridine (B30812), protons have been observed at approximately 8.68, 8.52, 7.80, and 7.19 ppm. chemicalbook.comchegg.com The specific substitution pattern of this compound will lead to a unique set of chemical shifts and coupling constants, allowing for the assignment of each proton.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Five signals are expected for the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C-3) and the one attached to the sulfonyl fluoride group (C-4) will be significantly affected. For comparison, the carbon resonances in 2-chloropyridine (B119429) appear with the carbon bonded to chlorine at a downfield position. youtube.com Similarly, in 2-bromopropane, the carbon atom bonded to the bromine atom is shifted downfield. docbrown.info The carbons in the pyridine ring of this compound will show distinct chemical shifts due to the combined inductive and resonance effects of the substituents.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for characterization. It provides a direct and sensitive probe for the fluorine atom in the sulfonyl fluoride (-SO₂F) group. Aryl sulfonyl fluorides typically exhibit a chemical shift in a characteristic region. For example, p-toluenesulfonyl fluoride shows a signal, and the general range for Ar-SO₂F is well-established. spectrabase.com The ¹⁹F NMR spectrum of this compound is expected to show a singlet, providing definitive evidence for the presence and electronic environment of the sulfonyl fluoride moiety. The chemical shift range for sulfonyl fluorides can be influenced by the electronic nature of the aromatic ring to which they are attached. ucsb.edu

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can offer valuable information about the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen is sensitive to its electronic environment and any intermolecular interactions, such as hydrogen bonding. acs.orgresearchgate.net The chemical shift for pyridine itself is around -63 ppm, while its N-oxide is at -98 ppm. mdpi.comspectrabase.com The electron-withdrawing substituents on the ring in this compound would be expected to influence this chemical shift significantly. mdpi.com

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H7.0 - 9.0d, ddThree distinct signals for the pyridine ring protons.
¹³C120 - 160s, dFive signals corresponding to the pyridine ring carbons.
¹⁹F+40 to +70 (vs. CFCl₃)sSingle peak for the sulfonyl fluoride group.
¹⁵N-50 to -100 (vs. CH₃NO₂)sSingle peak for the pyridine nitrogen.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact molecular formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum. researchgate.net

HRMS analysis of halogenated organic compounds can be effectively performed to determine their elemental composition with high accuracy. researchgate.netrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. For perhalogenated pyridine derivatives, fragmentation often involves the loss of halogen atoms or other functional groups. nih.gov For this compound, characteristic fragments would likely include the loss of F, SO₂, Br, or the entire SO₂F group.

Table 2: High-Resolution Mass Spectrometry Data for this compound (C₅H₃BrFNO₂S)

IonCalculated Exact Mass (m/z)
[M (⁷⁹Br)]⁺238.9109
[M (⁸¹Br)]⁺240.9089
[M-F]⁺219.9141 (for ⁷⁹Br)
[M-SO₂]⁺174.9374 (for ⁷⁹Br)
[M-Br]⁺159.9845

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of the sulfonyl group. Sulfonyl halides show strong, characteristic bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.comcdnsciencepub.com Other expected absorptions include those for the pyridine ring vibrations and the C-Br and S-F stretching modes. ionike.comacs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For pyridine and its derivatives, the ring breathing modes are often prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹ and 1030 cm⁻¹. rsc.orgresearchgate.net The vibrations of the sulfonyl fluoride group would also be observable. Studying the Raman spectrum can aid in a more complete vibrational assignment when combined with IR data. aip.orgacs.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch1410 - 1370
SO₂Symmetric Stretch1204 - 1166
Pyridine RingRing Breathing~1000, ~1030
Pyridine RingC=C, C=N Stretches1600 - 1400
S-FStretch850 - 750
C-BrStretch700 - 500

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound may not be publicly available, data from related sulfonyl halides and substituted pyridines can provide an accurate model of its expected molecular geometry. wikipedia.org Such an analysis would reveal the tetrahedral geometry around the sulfur atom and the planarity of the pyridine ring, as well as any intermolecular interactions, such as halogen bonding or π-π stacking, that stabilize the crystal lattice.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, LCMS, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a sample. For pyridine derivatives, reversed-phase HPLC using columns like C18 is common. helixchrom.comhelixchrom.com A suitable mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer, allows for the separation of the target compound from impurities and starting materials. nih.gov The purity is determined by integrating the peak area of the compound relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is particularly powerful as it can simultaneously provide retention time data and mass information for the analyte and any co-eluting impurities. This is a widely used technique for the analysis of pyridine alkaloids and other complex mixtures. researchgate.net

Gas Chromatography (GC): Given the potential volatility and thermal stability of this compound, GC could also be a viable analytical method. GC is well-suited for the analysis of brominated aromatic compounds and can provide high-resolution separation of isomers. acs.orgosti.govoup.comoup.com When coupled with a mass spectrometer (GC-MS), it allows for the confident identification of the compound and assessment of its purity.

Future Perspectives and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Pathways

The synthesis of heteroaromatic sulfonyl fluorides remains an area of active development. While classical methods provide access to these compounds, future research will undoubtedly focus on pathways that offer higher efficiency, greater functional group tolerance, and improved sustainability.

Current strategies for synthesizing related sulfonyl fluorides often involve multi-step processes, including the conversion of sulfonic acids or their salts using reagents like thionyl fluoride (B91410) or via a two-step protocol involving the in-situ formation of a sulfonyl chloride followed by halogen exchange. nih.gov For instance, the conversion of sulfonic acid sodium salts to sulfonyl fluorides can be achieved in high yields (90–99%) within an hour using thionyl fluoride. nih.gov Another approach involves the direct use of sulfuryl fluoride (SO₂F₂) gas with heteroaryl precursors. nih.gov

Table 1: Comparison of Modern Sulfonyl Fluoride Synthesis Strategies

MethodReagent(s)PrecursorKey AdvantagesPotential for 3-Bromopyridine-4-sulfonyl fluoride
DeoxyfluorinationThionyl Fluoride (SOF₂)Sulfonic AcidHigh yields, rapid reactionApplicable if 3-bromopyridine-4-sulfonic acid is accessible
Halogen ExchangeCyanuric chloride, KFSulfonic AcidOne-pot, two-step processPotentially efficient but requires intermediate steps
Direct Gas ApplicationSulfuryl Fluoride (SO₂F₂)HydroxypyridineDirect conversionHigh potential for efficiency with 3-bromo-4-hydroxypyridine

Expansion of Reactivity Patterns and Chemoselectivity

The dual functionality of this compound is the cornerstone of its synthetic utility. The distinct reactivity of the C-Br bond and the S-F bond allows for programmed, sequential reactions. Research has established a clear reactivity hierarchy in palladium-catalyzed Suzuki cross-coupling reactions for similar heteroaryl systems, with the bromide being significantly more reactive than the fluorosulfate. nih.gov

The established order of reactivity is: -Br > -OSO₂F > -Cl . nih.gov

This inherent chemoselectivity enables the bromide to be selectively coupled while leaving the sulfonyl fluoride group intact for subsequent transformations, such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Future research will aim to expand this reactivity paradigm. Investigations will likely explore a broader range of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and carbonylative couplings, at the C-Br position.

Furthermore, a deeper exploration of the sulfonyl fluoride's reactivity is warranted. While its use in SuFEx reactions to form sulfonamides and sulfonic esters is well-known, its reactivity towards a wider array of nucleophiles under various catalytic conditions remains an area for expansion. mdpi.com Understanding how the electronic properties of the substituted pyridine (B92270) ring influence the reactivity of both the C-Br and S-F bonds will be crucial for designing complex, multi-step syntheses of highly functionalized molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex chemical syntheses to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and high-throughput screening. The synthesis and manipulation of reactive intermediates can be better controlled in microreactors, and reaction parameters can be rapidly optimized.

Automated synthesis has already been successfully applied to the production of related fluorinated pyridine derivatives, such as the PET radioligand 3-[¹⁸F]fluoro-4-aminopyridine, demonstrating the robustness of automating reactions on this heterocyclic core. nih.gov This automated process allows for facile and repeatable production, which is crucial for clinical applications. nih.gov

Future work will likely focus on integrating the synthesis of this compound into a continuous flow process. This could involve the sequential online functionalization of a pyridine starting material. Subsequently, the bifunctional nature of the product could be exploited in automated library synthesis. A flow platform could be designed where an initial cross-coupling reaction at the bromide position is followed immediately by a SuFEx reaction with a library of amines or phenols, enabling the rapid generation of diverse compound arrays for drug discovery or materials science screening.

Advanced Computational Design and Predictive Modeling for Reactivity and Biological Interactions

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating the research and development cycle. Methods like Density Functional Theory (DFT) can be used to investigate the electronic properties, molecular orbitals, and reactivity descriptors of molecules like this compound. mdpi.com

Future research will increasingly leverage these computational tools for several key purposes:

Predicting Chemoselectivity: DFT calculations can model the transition states of competing reaction pathways, allowing for the in-silico prediction of chemoselectivity in cross-coupling and nucleophilic substitution reactions. This can guide the choice of catalysts and reaction conditions to favor a desired outcome.

Modeling Biological Interactions: For applications in medicinal chemistry, molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to protein targets. mdpi.com The sulfonyl fluoride can act as a covalent warhead, and modeling can help predict which nucleophilic amino acid residues (e.g., tyrosine, serine, lysine) it is most likely to react with in a binding pocket. mdpi.com

Designing Novel Reagents: By calculating properties such as molecular electrostatic potential and frontier molecular orbitals, researchers can rationally design new derivatives with tailored reactivity profiles for specific applications.

Table 2: Application of Computational Methods in Future Research

Computational TechniqueApplication AreaPredicted Properties
Density Functional Theory (DFT)Reactivity PredictionBond energies, transition state energies, local reactivity descriptors
Molecular DockingMedicinal ChemistryBinding poses, prediction of target interactions
Molecular Dynamics (MD)Biological InteractionsStability of ligand-protein complexes, conformational changes

Exploration of New Applications in Underexplored Research Domains

While the primary applications of sulfonyl fluorides have been in drug discovery and chemical biology as covalent probes and SuFEx hubs, the unique structure of this compound positions it for use in other advanced fields. mdpi.comnih.gov

Materials Science: The compound could serve as a novel bifunctional linker for the surface modification of materials or the synthesis of functional polymers. The bromide could be used to attach the molecule to a polymer backbone via established coupling methods, while the sulfonyl fluoride remains available for a subsequent "click" reaction to attach dyes, sensors, or other functional moieties.

Agrochemicals: Pyridine derivatives are a cornerstone of the agrochemical industry. Future research could explore the synthesis of novel pesticides or herbicides based on this scaffold. The sulfonyl fluoride group could be used to covalently inhibit essential enzymes in pests or weeds, potentially leading to new modes of action.

Chemical Biology Probes: Beyond simple covalent labeling, the molecule could be used to create more sophisticated chemical biology tools. For example, a fluorescent dye could be attached via Suzuki coupling at the bromide position, creating a trackable covalent probe. Alternatively, the bromide could serve as a handle for attaching an affinity tag for subsequent pull-down experiments after the sulfonyl fluoride has reacted with its biological target.

The continued exploration of these emerging avenues will ensure that this compound and related structures become increasingly valuable tools in the chemist's arsenal.

Q & A

Q. What are the common synthetic routes for preparing 3-bromopyridine-4-sulfonyl fluoride, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via sulfonylation or halogenation of pyridine derivatives. Key steps include:

  • Nucleophilic Substitution : Reacting sulfonyl fluoride precursors (e.g., 4-bromopyridine derivatives) with fluorinating agents under controlled conditions. Triethylamine or pyridine is often used as a base to deprotonate intermediates and stabilize reactive species .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate high-purity products. Melting point verification (e.g., 123–124°C for related bromopyridine derivatives) aids in confirming purity .

Q. How should researchers safely handle this compound given its toxicity profile?

Answer:

  • Hazard Classification : Classified as acutely toxic (Category 4 oral, Category 2 skin irritation) and a severe eye irritant (Category 1). Use PPE (gloves, goggles, respirators) and work in a fume hood .
  • Decontamination : Spills should be neutralized with sodium bicarbonate and absorbed using inert materials (e.g., vermiculite). Contaminated solvents require halogen-specific waste disposal .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR (in deuterated DMSO or CDCl3_3) identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl/fluorine groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C5_5H3_3BrFNO2_2S, expected [M+H]+^+ = 239.95).
  • FT-IR : Peaks at 1350–1400 cm1^{-1} (S=O stretching) and 700–750 cm1^{-1} (C-Br) validate functional groups .

Advanced Research Questions

Q. How can contradictory data on hydrolysis rates of this compound under varying pH be resolved?

Answer:

  • Controlled Hydrolysis Studies : Conduct kinetic assays at pH 2–12 (buffered solutions) with HPLC monitoring. Acidic conditions (pH < 5) typically yield sulfonic acids, while basic conditions (pH > 9) may form sulfonate salts .
  • Statistical Analysis : Apply structural equation modeling (SEM) to isolate confounding variables (e.g., temperature, solvent polarity) and validate reproducibility across labs .

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving this compound?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines/thiols, favoring substitution at the sulfonyl fluoride group over the bromine site.
  • Catalytic Systems : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl2_2) can direct reactivity. For example, ZnCl2_2 increases electrophilicity at the bromine position for cross-coupling reactions .

Q. How does the electronic nature of substituents influence the stability of this compound derivatives?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at the pyridine ring increase electrophilicity, accelerating hydrolysis but reducing thermal stability.
  • Electron-Donating Groups (EDGs) : Methoxy or amino groups stabilize the sulfonyl fluoride moiety, delaying degradation. Stability assays (TGA/DSC) under inert atmospheres are critical for long-term storage .

Q. What methodologies address discrepancies in reported biological activity of sulfonamide derivatives?

Answer:

  • Dose-Response Studies : Use standardized cell lines (e.g., HEK293 or HeLa) with controlled inhibitor concentrations to minimize batch variability.
  • Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., IC50_{50} values) and apply bootstrapping to assess significance of outliers .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to validate conflicting mechanistic pathways in sulfonyl fluoride reactions?

Answer:

  • Isotopic Labeling : Use 18^{18}O-labeled water in hydrolysis studies to track oxygen incorporation into sulfonic acid products.
  • Computational Modeling : DFT calculations (Gaussian or ORCA) predict transition states and compare with experimental kinetic data .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

Answer:

  • Standardized Catalytic Conditions : Pre-dry solvents (molecular sieves) and substrates (azeotropic distillation). Monitor reactions via in-situ IR or Raman spectroscopy.
  • Collaborative Trials : Replicate experiments across labs using Open Science Framework (OSF) templates to document variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.